

Probing the Orthosteric Cleft: A Technical Guide to GPR120 Agonist Binding Pocket Analysis

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Compound of Interest

Compound Name: GPR120 Agonist 1

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G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic and inflammatory diseases. Its activation by endogenous long-chain fatty acids and synthetic agonists triggers a cascade of signaling events that culminate in potent anti-inflammatory and insulin-sensitizing effects.^{[1][2]} A thorough understanding of the agonist binding pocket is paramount for the rational design of novel, selective, and potent GPR120 modulators. This technical guide provides an in-depth analysis of the GPR120 agonist binding pocket, summarizing key structural insights, experimental methodologies, and downstream signaling consequences.

The GPR120 Agonist Binding Pocket: A Structural Overview

While a crystal structure of GPR120 bound to a specific "Agonist 1" is not publicly available, a combination of homology modeling, mutagenesis studies, and cryogenic electron microscopy (cryo-EM) with specific agonists like TUG-891 has elucidated the key features of the orthosteric binding site.^{[3][4][5]} The binding pocket is a hydrophobic cleft formed by several transmembrane (TM) helices.

Key Interacting Residues

Mutagenesis and structural studies have identified several key amino acid residues that are critical for agonist binding and receptor activation. These residues contribute to a hydrophobic

pocket and form specific interactions, such as hydrogen bonds and π -stacking, with agonist molecules.[\[3\]](#)[\[4\]](#)[\[6\]](#)

| Residue | Location | Role in Agonist Binding | Reference |
|---------|----------|--|-----------|
| Arg99 | TM2 | Forms crucial hydrogen bonding interactions, vital for stabilizing the binding mode of agonists. | [6][7] |
| Arg178 | TM4 | Considered an active site residue, producing essential interactions for agonist activity. | [6] |
| Trp104 | TM3 | Alanine mutation completely abolished the response to ligands in a β -arrestin 2 interaction assay. | [6] |
| Phe115 | TM3 | Part of a hydrophobic binding pocket, likely contributing to π -stacking interactions. Mutation to alanine abolished agonist activity. | [3] |
| Trp207 | TM5 | Contributes to the hydrophobic pocket. Mutation to alanine abolished agonist activity. | [3] |
| Phe211 | TM5 | Part of the aromatic array forming the binding pocket. | [3][4] |
| Trp277 | TM6 | A key residue in the hydrophobic pocket, | [3][6] |

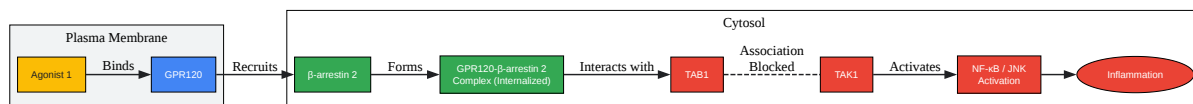
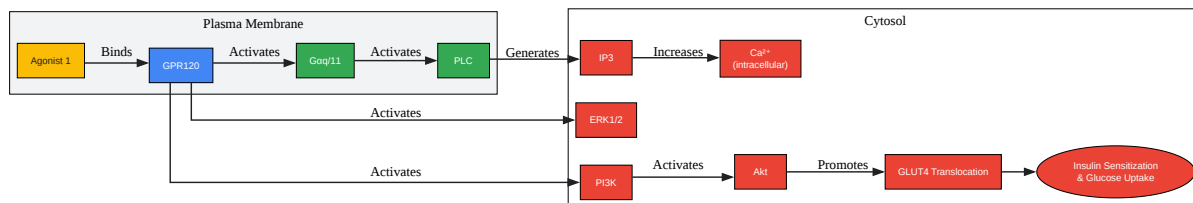
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| | | likely involved in π -stacking. Mutation to alanine abolished agonist activity. | |
| Phe304 | TM7 | Contributes to the hydrophobic binding pocket. Mutation to alanine abolished agonist activity. | [3] [6] |

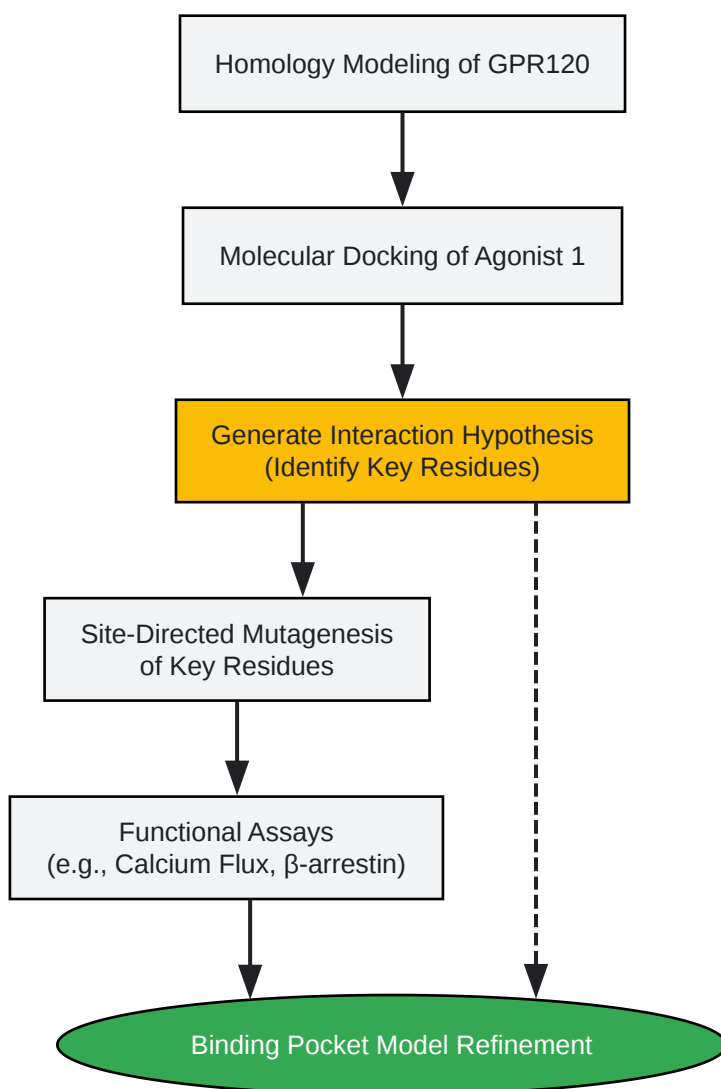
GPR120 Signaling Pathways

Upon agonist binding, GPR120 undergoes a conformational change that facilitates the activation of distinct downstream signaling pathways, primarily through Gαq/11 and β-arrestin 2.[\[2\]](#)[\[8\]](#) These pathways mediate the receptor's diverse physiological effects.

Gαq/11-Mediated Pathway

Activation of the Gαq/11 pathway leads to an increase in intracellular calcium levels and the activation of extracellular signal-regulated kinase 1/2 (ERK1/2).[\[6\]](#)[\[8\]](#) This cascade is linked to the insulin-sensitizing effects of GPR120, including the translocation of GLUT4 to the plasma membrane, which enhances glucose uptake.[\[8\]](#)[\[9\]](#)





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